molecular formula C22H28 B14455480 Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- CAS No. 74229-82-6

Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl-

Cat. No.: B14455480
CAS No.: 74229-82-6
M. Wt: 292.5 g/mol
InChI Key: FLYVWXGQNHFYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C22H32. This compound is a derivative of chrysene, which is known for its presence in coal tar and creosote .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- involves multiple steps. One common method includes the hydrogenation of chrysene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactors. The process requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- is unique due to its specific hydrogenation pattern and methyl substitutions. These structural modifications confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

74229-82-6

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

3,4,7,12a-tetramethyl-2,3,4,4a,11,12-hexahydro-1H-chrysene

InChI

InChI=1S/C22H28/c1-14-10-12-22(4)13-11-19-18-7-5-6-15(2)17(18)8-9-20(19)21(22)16(14)3/h5-9,14,16,21H,10-13H2,1-4H3

InChI Key

FLYVWXGQNHFYKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3=C(C2C1C)C=CC4=C(C=CC=C34)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.